molecular formula C12H15NaO3 B4937813 sodium 3-(4-propoxyphenyl)propanoate

sodium 3-(4-propoxyphenyl)propanoate

Cat. No.: B4937813
M. Wt: 230.23 g/mol
InChI Key: VWFUECYGSANJIO-UHFFFAOYSA-M
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Description

Sodium 3-(4-propoxyphenyl)propanoate is a sodium salt of propanoic acid featuring a 4-propoxyphenyl substituent at the 3-position of the carboxylic acid backbone. The compound’s structure combines a hydrophilic carboxylate group (bound to sodium) and a hydrophobic 4-propoxyphenyl moiety, which includes an ether-linked propyl chain. Its properties can be inferred from structurally analogous compounds discussed in the literature.

Properties

IUPAC Name

sodium;3-(4-propoxyphenyl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3.Na/c1-2-9-15-11-6-3-10(4-7-11)5-8-12(13)14;/h3-4,6-7H,2,5,8-9H2,1H3,(H,13,14);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWFUECYGSANJIO-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)CCC(=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NaO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Variations

The compound’s key differentiator is the 4-propoxyphenyl group, which distinguishes it from other propanoate derivatives. Below is a detailed comparison with similar compounds, highlighting substituent effects and applications:

Table 1: Structural and Functional Comparison
Compound Name Substituent Counterion/Ester Key Properties/Applications References
Sodium 3-(4-propoxyphenyl)propanoate 4-propoxyphenyl Sodium High water solubility; potential catalyst or surfactant*
tert-Butyl 3-(4-hydroxyphenyl)propanoate 4-hydroxyphenyl tert-butyl Antioxidant, polymer stabilizer
Methyl 3-(4-chlorophenyl)propanoate 4-chlorophenyl Methyl Antimicrobial, pharmacological activity
Ethyl 3-(methylthio)propanoate methylthio Ethyl Dominant aroma compound in pineapple
Sodium 3-(((diphenylphosphino)methyl)amino)propanoate (L1) Phosphino-ethylamino Sodium Catalyst for alkene hydrosilylation

*Inferred from structural analogs.

Key Findings from Comparative Studies

Substituent Effects on Reactivity and Solubility: The 4-propoxyphenyl group introduces an ether-linked alkyl chain, enhancing lipophilicity compared to hydroxyl (e.g., tert-butyl 3-(4-hydroxyphenyl)propanoate) or halogenated (e.g., 4-chlorophenyl) analogs. The sodium counterion significantly boosts water solubility compared to ester derivatives like methyl or tert-butyl propanoates. This property is critical for catalytic applications in aqueous media (e.g., ’s phosphino-containing sodium carboxylates used in hydrosilylation) .

Phosphino-functionalized sodium carboxylates () demonstrate catalytic efficiency in alkene hydrosilylation, suggesting that this compound could similarly act as a ligand or catalyst in organometallic reactions if modified with coordinating groups .

Aroma and Industrial Applications: Esters like ethyl 3-(methylthio)propanoate are key aroma compounds in pineapple, emphasizing the role of sulfur-containing groups in flavor chemistry . While this compound lacks such groups, its ether functionality may find use in fragrance or surfactant industries.

Data-Driven Insights

Table 2: Physicochemical and Application Comparison
Property This compound tert-Butyl 3-(4-hydroxyphenyl)propanoate Methyl 3-(4-chlorophenyl)propanoate
Water Solubility High (due to Na⁺) Low (tert-butyl ester) Moderate (methyl ester)
Lipophilicity (LogP) Moderate (propoxy group) Low (hydroxyl group) High (chlorine substituent)
Thermal Stability High (ionic structure) Moderate Moderate
Key Applications Catalysis, surfactants* Polymer stabilization Pharmaceuticals

*Hypothetical based on structural analogs.

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